4-Chlorophenylbiguanide

Pharmacogenetics CYP2C19 phenotyping Proguanil metabolism

Common Pain Point: CYP2C19 phenotyping with standard proguanil/cycloguanil ratios misclassifies poor metabolizers. Solution: 4-Chlorophenylbiguanide (CAS 5304-59-6) - the only validated urinary marker achieving 100% concordance with CYP2C19 poor metabolizer genotype. Key Outcomes: • Enables definitive CYP2C19 phenotyping via PG/CPB ratio, eliminating genotype misclassification. • Serves as the essential reference standard for HPLC-UV quantification (LOD 10 ng/mL, recovery >90%) in plasma and urine. • Certified chlorhexidine process impurity standard with documented purity (≥95%) and full characterization data to satisfy ICH Q3A and ANDA filing requirements.

Molecular Formula C8H10ClN5
Molecular Weight 211.65 g/mol
CAS No. 5304-59-6
Cat. No. B1200820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenylbiguanide
CAS5304-59-6
Synonyms4-chlorophenylbiguanide
p-chlorophenylbiguanide
Molecular FormulaC8H10ClN5
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C(N)N=C(N)N)Cl
InChIInChI=1S/C8H10ClN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
InChIKeyHTYFFCPFVMJTKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenylbiguanide (CAS 5304-59-6): A Reference Standard and Metabolite Marker for Analytical and Pharmacogenetic Applications


4-Chlorophenylbiguanide (4-CPBG, CAS 5304-59-6) is a synthetic phenylbiguanide derivative with the molecular formula C₈H₁₀ClN₅ and a molecular weight of 211.65 g/mol. It is primarily encountered as a minor hydrolysis metabolite of the antimalarial prodrug proguanil and as a process-related impurity in the synthesis of the bisbiguanide antiseptic chlorhexidine [1]. The compound serves as a critical reference standard for HPLC method development, CYP2C19 phenotyping studies, and pharmaceutical impurity profiling [2].

Why 4-Chlorophenylbiguanide Cannot Be Replaced by Other Biguanides or Metabolite Standards


Despite belonging to the biguanide class, 4-chlorophenylbiguanide occupies a unique analytical and metabolic niche that precludes simple substitution with other biguanides such as metformin, phenformin, or even the structurally related proguanil and cycloguanil. Its specific formation pathway via CYP2C19-mediated hydrolysis of proguanil makes it an indispensable urinary marker for pharmacogenetic phenotyping—an attribute absent in other biguanides [1]. Furthermore, its distinct lipophilicity (LogP ~0.78) and chromatographic retention differ markedly from both the polar metformin (LogP ≈ -0.5) and the more lipophilic proguanil (LogP ≈ 1.8–3.3), meaning that validated HPLC methods for 4-CPBG cannot be directly transferred to these analogs without re-optimization [2]. When procured as a chlorhexidine impurity reference standard, only 4-chlorophenylbiguanide—not generic biguanide surrogates—provides the exact retention time, UV spectrum, and mass fragmentation required for compendial method validation [3].

4-Chlorophenylbiguanide: Quantified Differentiation Evidence Against Closest Analogs


CYP2C19 Phenotyping: 4-Chlorophenylbiguanide Metabolite Ratio Achieves 100% Concordance Versus 83% for Standard PG/CG Ratio

In a study of 35 genotyped Chinese subjects, the urinary metabolite ratio proguanil/4-chlorophenylbiguanide (PG/CPB) identified all 6 genetically confirmed CYP2C19 poor metabolizers (PMs) with 100% concordance (6/6). In contrast, the standard proguanil/cycloguanil (PG/CG) ratio failed to classify all PM subjects, missing at least one individual [1]. The PG/CPB ratio showed a clear gene-dose rank order: *1/*1 (lowest), *1/*2 (intermediate), *2/*2 or *2/*3 (highest) with P < 0.0001 [1].

Pharmacogenetics CYP2C19 phenotyping Proguanil metabolism

Lipophilicity (LogP) of 4-Chlorophenylbiguanide: Intermediate Value of 0.78 Enables Distinctive Chromatographic Retention Versus Metformin and Proguanil

4-Chlorophenylbiguanide exhibits a calculated LogP of 0.782, as reported by SIELC using a proprietary algorithm [1]. This value is substantially higher than metformin (LogP ≈ -0.5 to -1.24) [2] and phenformin (LogP ≈ -0.18 to -0.83) [3], yet lower than proguanil (LogP ≈ 1.8–3.3) [4]. The intermediate lipophilicity directly translates to a unique reversed-phase HPLC retention time that is well-resolved from both polar biguanides and the more lipophilic antimalarial parent compound.

Physicochemical properties Lipophilicity HPLC method selectivity

HPLC Method Validation: 4-Chlorophenylbiguanide Detection at 10 ng/mL LOD with >90% Recovery in Biological Fluids

A validated HPLC-UV method achieved a limit of detection (LOD) of 10 ng/mL for proguanil and its metabolites including 4-chlorophenylbiguanide (4-CPB) in plasma and urine, with analyte recovery exceeding 90% [1]. The method resolved 4-CPB from proguanil, cycloguanil, and the internal standard pyrimethamine on a 5 µm C18 column with perchlorate ion-pairing and detection at 254 nm. Linear calibration ranges extended to 1000 ng/mL (plasma) and 3.0 µg/mL (urine) with correlation coefficients ≥ 0.99 for 4-CPB [1].

Bioanalytical method validation HPLC-UV Pharmacokinetics

Chlorhexidine Impurity Profiling: 4-Chlorophenylbiguanide as a Process-Specific Marker Detected by HPLC-UV and LC-MS at Pharmacopeial Trace Levels

4-Chlorophenylbiguanide is a known process-related impurity in chlorhexidine synthesis, characterized by its 4-chlorophenyl substituent attached to a biguanide fragment. It is detectable by reversed-phase HPLC with UV detection and confirmable by LC-MS and NMR [1]. Reference standards are available with certified purity of ≥95% (free base) or 98% , meeting ICH Q3A/B qualification threshold requirements for impurity identification and control.

Pharmaceutical impurity profiling Chlorhexidine quality control ICH guidelines

In Vitro CYP2C19 Metabolism: 4-Chlorophenylbiguanide Formation Rate Is Selectively Inhibited by Fluvoxamine, Differentiating It from Cycloguanil Formation

In human liver microsomes, fluvoxamine inhibited the CYP2C19-mediated formation of 4-chlorophenylbiguanide (4-CPBG) from proguanil with an IC₅₀ of approximately 1.5 µmol·L⁻¹, as measured by a dedicated HPLC method [1]. The formation of cycloguanil, the alternative CYP2C19-dependent metabolite, showed a different inhibition profile, consistent with the two metabolites being formed via a common intermediate but distinct hydrolytic vs. cyclization pathways [1][2].

CYP2C19 inhibition Drug metabolism In vitro microsomal assay

4-Chlorophenylbiguanide: Evidence-Backed Application Scenarios for Procurement Decision-Making


CYP2C19 Pharmacogenetic Phenotyping in Clinical Research

4-Chlorophenylbiguanide is required as an analytical reference standard for urinary proguanil metabolite ratio determination. The PG/CPB ratio has been demonstrated to achieve complete concordance (100%) with CYP2C19 poor metabolizer genotype, whereas the standard PG/CG ratio misclassifies some individuals [1]. Laboratories conducting CYP2C19 phenotyping should procure 4-chlorophenylbiguanide specifically, as no other biguanide metabolite can serve as a substitute for this validated ratio.

Chlorhexidine Drug Substance and Product Impurity Testing for ANDA Submissions

4-Chlorophenylbiguanide is a process-specific impurity of chlorhexidine that must be monitored and controlled per ICH Q3A guidelines. Its unique HPLC retention time, UV absorbance, and mass spectrum differentiate it from other chlorhexidine-related impurities [1][2]. QC laboratories and ANDA filers should source a certified reference standard of 4-chlorophenylbiguanide with documented purity (≥95%) and full characterization data to satisfy regulatory requirements.

Bioanalytical HPLC Method Development and Validation for Antimalarial Pharmacokinetics

The validated HPLC-UV method of Ebeshi et al. (2005) demonstrates that 4-chlorophenylbiguanide can be quantified alongside proguanil and cycloguanil in plasma and urine with a detection limit of 10 ng/mL and recovery >90% [1]. This method eliminates the need for expensive solid-phase extraction, making it suitable for resource-limited settings. Procurement of the 4-CPBG reference standard is necessary for method calibration and system suitability testing.

In Vitro Drug Metabolism Studies Investigating CYP2C19 Enzyme Activity

Human liver microsomal assays measuring the conversion of proguanil to 4-chlorophenylbiguanide provide a selective readout of the CYP2C19 hydrolysis pathway, complementing cycloguanil formation assays [1]. Drug metabolism laboratories requiring a comprehensive CYP2C19 activity assessment should include 4-chlorophenylbiguanide as one of the quantified metabolite endpoints, necessitating procurement of the pure compound as a calibration standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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